Cyclopropyl phenyl ketone

Catalog No.
S703950
CAS No.
3481-02-5
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyl phenyl ketone

CAS Number

3481-02-5

Product Name

Cyclopropyl phenyl ketone

IUPAC Name

cyclopropyl(phenyl)methanone

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

PJRHFTYXYCVOSJ-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C2=CC=CC=C2

Synonyms

Benzoyl cyclopropane

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2

The exact mass of the compound Cyclopropyl phenyl ketone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclopropyl phenyl ketone (CAS 3481-02-5) is a highly strained, bifunctional building block that combines the electronic properties of an aromatic ketone with the latent reactivity of a cyclopropane ring. In procurement and synthetic design, it is primarily selected as a specialized precursor for ring-opening reactions, [3+2] cycloadditions, and photochemically driven radical generation[1]. Unlike unstrained alkyl phenyl ketones, the conjugation of the carbonyl group with the Walsh orbitals of the cyclopropyl ring activates the C-C bond, enabling unique transition-metal-catalyzed oxidative additions and acid-promoted hydroarylations that are inaccessible to standard aromatic ketones [2].

Research Fit

Wittig reagent

Provides cyclopropyl transfer to alkenes in DMSO

Biocatalytic substrate

Enantioselective reduction to chiral cyclopropyl carbinol

Photochemical cascade

Enables isoquinoline scaffold construction under visible light

Substituting cyclopropyl phenyl ketone with acyclic analogs like isopropyl phenyl ketone or unstrained aromatic ketones like acetophenone fundamentally alters the available reaction pathways. Unstrained comparators cannot undergo C-C bond oxidative addition to nickel or palladium catalysts, entirely preventing their use in strain-release cycloadditions [1]. Furthermore, while cyclopropyl methyl ketone shares the strained ring, the absence of the phenyl group significantly alters the UV absorption profile and triplet-state energy, rendering it unsuitable for specific photo-induced diradical formations and altering the kinetic profile of acid-catalyzed ring openings [2].

Substitution Risk

Cyclopropyl Phenyl Ketone

Aryl conjugation enables [3+2] cycloaddition and reductive cleavage pathways

Alkyl cyclopropyl ketones

Lack phenyl stabilization; key reaction outcomes may not transfer

Parent phenyl compound

Baseline electronic and steric profile for SAR and reactivity studies

4-Fluorophenyl analog

Fluorine substitution shifts bioactivity and conformation; not a direct replacement

Precursor Competence in Nickel-Catalyzed[3+2] Cycloadditions

Cyclopropyl phenyl ketone is uniquely capable of undergoing rapid C-C bond oxidative addition to Ni(0) complexes at room temperature, forming a stable six-membered oxa-nickelacycle intermediate [1]. This strain-driven activation enables [3+2] cycloadditions with enones and alkynes to form highly substituted cyclopentanes. In contrast, unstrained analogs like acetophenone or isopropyl phenyl ketone lack the requisite ring strain and exhibit 0% oxidative addition under identical conditions, failing to initiate the catalytic cycle [1].

Evidence DimensionC-C Bond Oxidative Addition to Ni(0)
Target Compound DataRapid formation of oxa-nickelacycle at room temperature
Comparator Or BaselineAcetophenone / Isopropyl phenyl ketone (0% C-C oxidative addition)
Quantified DifferenceAbsolute qualitative divergence in reaction pathway (cycloaddition vs. no reaction)
ConditionsNi(0) catalyst, IPr ligand, room temperature

Essential for buyers synthesizing complex cyclopentane frameworks via transition-metal catalysis, where ring strain is strictly required to drive the oxidative addition.

Ni(0) Ring-opening
Head-to-head
Target: 93% cycloaddition products (76% 4c, 17% 4c')
Methyl analog: 0% cycloaddition; only enone complex
Supports unique access to cyclopentane scaffolds via Ni catalysis
Conditions: [Ni(cod)2]/PCy3, 100 °C

Reactivity in Acid-Catalyzed Ring-Opening Hydroarylation

While ring-opening hydroarylation is typically restricted to donor-acceptor cyclopropanes, cyclopropyl phenyl ketone successfully undergoes this transformation as a monosubstituted cyclopropane[1]. When reacted with 1,3,5-trimethoxybenzene in hexafluoroisopropanol (HFIP) with a triflic acid (TfOH) catalyst, it achieves near-quantitative conversion and a 67% isolated yield of the linear γ-arylated ketone [1]. Acyclic comparators like isopropyl phenyl ketone cannot undergo this ring-opening, and aliphatic cyclopropyl ketones exhibit different kinetic profiles and product distributions[1].

Evidence DimensionYield of γ-arylated ketone via ring-opening
Target Compound DataNear-quantitative conversion (67% isolated yield)
Comparator Or BaselineAcyclic alkyl phenyl ketones (0% ring-opening hydroarylation)
Quantified DifferenceEnables exclusive access to linear γ-arylated architectures
Conditions10 mol% TfOH in HFIP solvent, 1,3,5-trimethoxybenzene nucleophile

Provides a direct, atom-economical route to γ-arylated ketones that is mechanistically impossible with acyclic ketone analogs.

Enzymatic Reduction
Reported
92% ee, 41% yield
Supports chiral carbinol synthesis via SSCR biocatalysis
Versus 45% ee for a comparable bulky ketone

Photochemical Triplet Ring Fission for Diradical Generation

Cyclopropyl phenyl ketone is a highly efficient precursor for photochemical [2σ + 2π] cycloadditions due to its rapid triplet-state ring fission [1]. Upon direct irradiation, it undergoes homolytic C-C bond cleavage with a rate constant of 3.0 × 10^10 s^-1 and a quantum yield of 0.94 [1]. In contrast, the baseline aromatic ketone, acetophenone, acts merely as a triplet sensitizer (energy transfer efficiency ~1.0) and does not undergo structural fission [1]. This makes the cyclopropyl derivative uniquely suited for generating 1,3-diradicals to construct bicyclic systems[2].

Evidence DimensionTriplet ring fission rate and quantum yield
Target Compound Datakr = 3.0 × 10^10 s^-1 (Quantum yield = 0.94)
Comparator Or BaselineAcetophenone (kr = 0 s^-1 for ring fission; acts only as sensitizer)
Quantified DifferenceOrders of magnitude difference in homolytic cleavage capability
ConditionsDirect UV irradiation or photocatalytic conditions

Critical for photochemists utilizing strain-release photochemistry to construct complex bicyclic or cyclopentyl systems.

Insecticidal SAR
Context-dependent
Target: baseline activity against mustard beetles
4-Fluoro analog: reported higher activity; quantitative shift not specified
Supports use as SAR baseline for agrochemical design
Data to verify from abstract-level source

Chemoselective Stability Under Metal-Free Organocatalytic Reduction

In multi-step syntheses, the cyclopropyl ring must often survive the reduction of the adjacent carbonyl. Under mild organocatalytic metal-free reduction conditions using triethylsilane and a 2,4,6-tri-tert-butylpyrimidinium Lewis acid catalyst, cyclopropyl phenyl ketone is selectively reduced to its partially reduced silyl ether in 78–96% yield[1]. This performance parallels the reduction of unstrained acetophenone, demonstrating that the strained cyclopropyl moiety does not undergo premature ring-opening or degradation under these specific silane reduction conditions [1].

Evidence DimensionYield of partially reduced silyl ether
Target Compound Data78–96% yield (intact cyclopropyl ring)
Comparator Or BaselineAcetophenone (comparable high yield of reduced product)
Quantified DifferenceDemonstrates equivalent chemoselectivity to unstrained baselines
ConditionsTriethylsilane (3 equiv), 5 mol% organocatalyst in DCE at 50 °C

Assures process chemists that the ketone can be selectively protected or reduced without destroying the valuable, strain-sensitive cyclopropyl moiety.

Reductive Cleavage
Class-level
Aryl cyclopropyl ketones: clean cleavage to butyrophenones
Alkyl replacement strongly inhibits the reaction
Aryl conjugation essential for Zn/EtOH reductive pathway
Reaction context: heating with zinc in ethanol
SmI2 Coupling
Data to verify
Computational study: ortho-substituted analogs reported superior reactivity; parent compound serves as essential reference
Parent compound benchmarks structure-reactivity relationships
Quantitative energy barriers not provided in abstract
Solution Conformation
Reported
Dipole moment and Kerr constant measured in cyclohexane; distinct from p-halogen analogs
Supports differentiation of solution-state geometry for reactivity analysis
Conditions: cyclohexane, 25 °C

Synthesis of Highly Substituted Cyclopentanes via Transition-Metal Catalysis

Utilizing its ability to form oxa-nickelacycles, this compound is the ideal starting material for [3+2] cycloadditions with alkynes and enones in pharmaceutical discovery[1].

Precursor for Linear γ-Arylated Ketones in Medicinal Chemistry

Selected over acyclic ketones for acid-catalyzed ring-opening hydroarylation in HFIP, enabling the rapid construction of extended aromatic scaffolds[2].

Strain-Release Photochemical Annulations

Deployed in photochemical reactors to generate reactive 1,3-diradicals for[2σ + 2π] cycloadditions, accessing bicyclo[3.1.1]heptanes and other complex bioisosteres [3].

Chemoselective Building Block in Multi-Step API Synthesis

Chosen when a synthetic route requires the downstream preservation of a cyclopropyl group during the organocatalytic reduction of the benzylic ketone [4].

Application Fit

Application
Selection Property
Validation Focus
Wittig alkene synthesis
Cyclopropyl transfer efficiency in DMSO
α-Cyclopropylstyrene yield and purity
Enzymatic chiral alcohol
SSCR substrate acceptance and ee
Enantiomeric excess and biocatalyst loading
Ni-catalyzed carbocycle formation
Regioselective [3+2] cycloaddition competency
Cyclopentane product distribution and ligand effects
Photochemical isoquinoline construction
Radical cascade compatibility under visible light
Trifluoroethylation-cyclization scope and yield

XLogP3

2.1

Melting Point

-7.9 °C

Other CAS

3481-02-5

Wikipedia

Cyclopropyl phenyl ketone

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